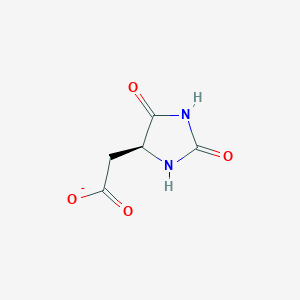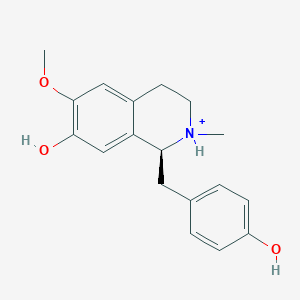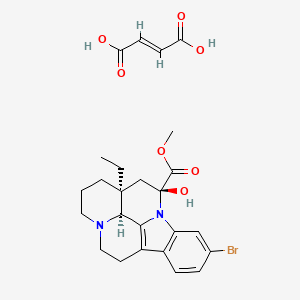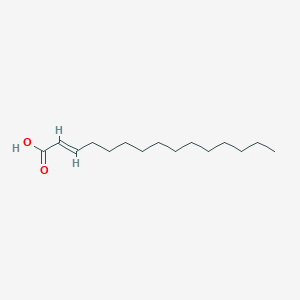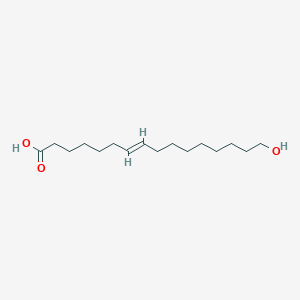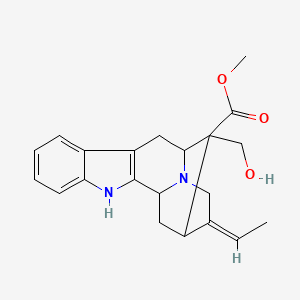
(-)-Polyneuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Polyneuridine is a natural product found in Amsonia orientalis, Rauvolfia volkensii, and other organisms with data available.
Applications De Recherche Scientifique
1. Role in Biosynthetic Pathways
(-)-Polyneuridine aldehyde, a key intermediate in the biosynthesis of monoterpene indole alkaloids, plays a critical role in the formation of sarpagan-type, ajmalan-type, and alstophyllan-type alkaloids. It is notable for its instability in solution, leading to rapid decomposition and the formation of various degradation products, including flavopereirine, suggesting an artifactual origin from plant materials (Ahamada, Benayad, Poupon, & Evanno, 2016).
2. Enzyme Characterization
Polyneuridine aldehyde esterase (PNA-esterase), isolated from cell suspension cultures of Rauwolfia serpentina, catalyzes the conversion of the monoterpenoid C (10-) unit to the C (9-) unit during the biosynthesis of sarpagine/ajmaline type alkaloids. This enzyme occupies a key position in the biosynthesis of both alkaloid groups, emphasizing the importance of (-)-Polyneuridine in these pathways (Pfitzner & Stöckigt, 1983).
3. Potential in Alzheimer's Disease Therapy
The indole alkaloid Polyneuridine, extracted from the bark and leaves of Aspidosperma polyneuron, has been studied for its anticholinesterase property, which is relevant for Alzheimer's disease therapy. This research highlights the need for further studies on this alkaloid, particularly as the plant species producing it is at risk of extinction (Silva & Silva, 2021).
4. NMR Spectral Analysis
Nuclear magnetic resonance (NMR) techniques have been used for the structural elucidation of (-)-Polyneuridine, with comprehensive proton and carbon-13 NMR spectra assignments provided through various spectroscopic methods (Lin & Cordell, 1990).
5. Synthesis Research
Research on the stereospecific synthesis of (+)-Polyneuridine and related compounds from commercially available materials highlights the synthetic challenges and achievements in creating these complex alkaloids. These studies provide valuable insights into the synthesis processes of these biologically significant compounds (Yin et al., 2010).
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl (15Z)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3+ |
Clé InChI |
RCEFXZXHYFOPIE-KGVSQERTSA-N |
SMILES isomérique |
C/C=C/1\CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
SMILES canonique |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC |
Synonymes |
polyneuridine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



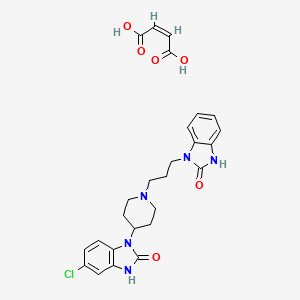
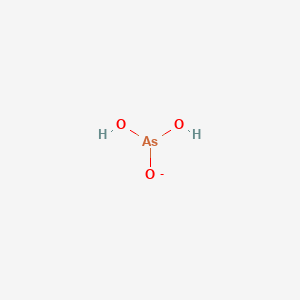

![Ethyl 2-[(5-chloro-2-methoxyphenyl)hydrazinylidene]-2-cyanoacetate](/img/structure/B1235630.png)
![(6R,7R)-7-[[(2E)-2-(carboxymethoxyimino)-2-(1,3-thiazol-4-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1235632.png)

